molecular formula C12H19N3O2 B2894914 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide CAS No. 2034283-18-4

4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

Cat. No.: B2894914
CAS No.: 2034283-18-4
M. Wt: 237.303
InChI Key: GALDKGDGMQOXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine core, a common structural motif in pharmaceuticals, which is substituted with a cyano group at the 4-position and a carboxamide linker connected to a tetrahydrofuran (oxolane) ring . The piperidine-1-carboxamide unit is a privileged scaffold found in compounds investigated as inhibitors of various biological targets . For instance, structurally related piperidinecarboxamide derivatives have been explored for their role as inhibitors of enzymes like autotaxin, a key player in cancer pathology and other disease processes . Similarly, close analogs featuring the 4-cyanopiperidine group have been identified as potential modulators of cathepsin S, a protease involved in immune response and antigen presentation . The incorporation of the polar tetrahydrofuran moiety can influence the compound's physicochemical properties, such as its solubility and conformational profile, making it a valuable building block for structure-activity relationship (SAR) studies. This compound is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to utilize this high-purity material in the synthesis of novel bioactive molecules and in biochemical screening assays.

Properties

IUPAC Name

4-cyano-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c13-8-10-3-5-15(6-4-10)12(16)14-9-11-2-1-7-17-11/h10-11H,1-7,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALDKGDGMQOXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Retrosynthetic Pathway

Retrosynthetic cleavage suggests two primary fragments:

  • 4-Cyanopiperidine-1-carboxylic acid (or its activated derivative).
  • (Oxolan-2-yl)methylamine (tetrahydrofuran-2-ylmethylamine).
    The amide bond formation between these fragments is the critical step.

Synthesis of Key Intermediates

Preparation of 4-Cyanopiperidine-1-Carboxylic Acid

Cyano Group Introduction

4-Cyanopiperidine is synthesized via nucleophilic substitution of 4-chloropiperidine with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, yielding 4-cyanopiperidine (75–80% isolated yield).

Carboxylic Acid Formation

4-Cyanopiperidine is oxidized to 4-cyanopiperidine-1-carboxylic acid using Jones reagent (chromic acid in $$ \text{H}2\text{SO}4 $$) at 0–5°C. The carboxylic acid is isolated by extraction with ethyl acetate and subsequent recrystallization from ethanol (yield: 65–70%).

Synthesis of (Oxolan-2-yl)Methylamine

Reductive Amination of Tetrahydrofuran-2-Carbaldehyde

Tetrahydrofuran-2-carbaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol at room temperature. The reaction produces (oxolan-2-yl)methylamine in 60–65% yield after purification via vacuum distillation.

Alternative Route: Gabriel Synthesis

Bromination of tetrahydrofuran-2-ylmethanol with $$ \text{PBr}_3 $$ yields tetrahydrofuran-2-ylmethyl bromide, which is treated with phthalimide potassium salt to form the phthalimide derivative. Hydrazinolysis with hydrazine hydrate liberates the primary amine (55–60% overall yield).

Amide Bond Formation

Activation of 4-Cyanopiperidine-1-Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride ($$ \text{SOCl}_2 $$) in dichloromethane (DCM) under reflux (2 hours). The resultant 4-cyanopiperidine-1-carbonyl chloride is isolated by solvent evaporation (yield: 85–90%).

Coupling with (Oxolan-2-yl)Methylamine

The acyl chloride is reacted with (oxolan-2-yl)methylamine in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) as a base in DCM at 0°C. The reaction mixture is stirred for 4 hours, followed by aqueous workup and column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the product (70–75% yield).

Alternative Coupling Reagents

For milder conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in $$ \text{N,N} $$-dimethylformamide (DMF) facilitate the coupling at room temperature (12 hours, 80–85% yield).

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to remove unreacted starting materials and byproducts.

Spectroscopic Characterization

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 4.80–4.75 (m, 1H, tetrahydrofuran CH), 3.95–3.85 (m, 2H, OCH$$ _2 $$), 3.70–3.60 (m, 2H, NCH$$ _2 $$), 2.90–2.70 (m, 4H, piperidine CH$$ _2 $$), 2.30–2.10 (m, 2H, piperidine CH$$ _2 $$), 1.90–1.60 (m, 6H, tetrahydrofuran and piperidine CH$$ _2 $$).
  • IR (KBr) : 2245 cm$$ ^{-1} $$ (C≡N), 1640 cm$$ ^{-1} $$ (amide C=O).
  • MS (ESI+) : m/z 248.1 [M+H]$$ ^+ $$.

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but require rigorous drying to prevent hydrolysis of the acyl chloride.

Temperature Control

Exothermic reactions during acyl chloride formation necessitate cooling to avoid decomposition.

Yield Improvement

Catalytic DMAP (4-dimethylaminopyridine) accelerates amide bond formation, increasing yields to 90% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Condensation: Reagents like aldehydes or ketones are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their potential biological activities .

Mechanism of Action

The mechanism of action of 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with piperidine-carboxamide derivatives reported in recent literature. Below is a comparative analysis based on substituent variations, molecular properties, and synthetic yields (where available).

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Piperidine-4 Position N-Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity (Reported) Synthesis Yield
4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide (Target) Cyano (-CN) Oxolan-2-ylmethyl C₁₂H₁₉N₃O₂ 237.24 Not reported Not available
4-[(5-bromopyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide 5-Bromopyrimidin-2-yloxy Oxolan-2-ylmethyl C₁₅H₂₁BrN₄O₃ 385.26 Not reported Not available
4-(5-chloro-2-oxo-benzodiazol-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide 5-Chloro-2-oxo-benzodiazol-1-yl 4-Methylphenyl C₁₉H₁₈Cl₂N₄O₂ 404.08 Potent inhibitor of 8-oxo-Gua 85%
N-(4-Methylphenyl)-4-(2-oxo-benzodiazol-1-yl)piperidine-1-carboxamide 2-Oxo-benzodiazol-1-yl 4-Methylphenyl C₁₉H₁₉ClN₄O₂ 370.12 Selective inhibitor of 8-oxo-Gua 80%

Key Observations:

Substituent Effects on Molecular Weight and Polarity: The target compound’s cyano group reduces molecular weight (237.24 g/mol) compared to bromopyrimidinyloxy (385.26 g/mol, ) or benzodiazolyl (404.08 g/mol, ) analogs. Bulky substituents like benzodiazol-1-yl (e.g., compound ) may improve target binding but reduce metabolic stability.

Biological Activity :

  • While the target compound’s activity is undocumented, analogs with benzodiazol-1-yl groups (e.g., ) exhibit potent inhibition of 8-oxoguanine (8-oxo-Gua), a biomarker of oxidative DNA damage. This suggests that piperidine-carboxamide derivatives are promising scaffolds for enzyme-targeted therapies.

Synthetic Accessibility: Yields for benzodiazol-1-yl derivatives (80–85%, ) indicate robust synthetic routes for piperidine-carboxamides.

Research Implications and Limitations

  • Structural Diversity: The piperidine-carboxamide core tolerates diverse substituents, enabling optimization for potency, selectivity, and pharmacokinetics. The cyano group in the target compound offers a unique vector for further derivatization.
  • Data Gaps: Empirical data for the target compound (e.g., solubility, stability, bioactivity) are absent in the provided evidence.

Notes

  • The molecular formula and weight of the target compound are inferred from structural analysis and may require experimental validation.
  • Substituent-driven trends (e.g., polarity, steric effects) are highlighted based on analogous compounds .

Q & A

Q. What are the recommended synthetic routes for 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide?

The synthesis typically involves multi-step reactions starting with the formation of the piperidine-carboxamide core. A key step is the coupling of 4-cyanopiperidine-1-carboxylic acid chloride with (oxolan-2-yl)methylamine under basic conditions (e.g., triethylamine) to form the amide bond . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .

Q. How should researchers purify and characterize this compound?

  • Purification : Use flash chromatography with gradients of ethyl acetate in hexane for initial isolation. For higher purity, recrystallization from ethanol/water mixtures is effective .
  • Characterization : Employ NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm the piperidine ring, cyano group, and oxolane methylene protons. Mass spectrometry (ESI-MS) verifies molecular weight (expected [M+H]<sup>+</sup> ~294.3). High-resolution LC-MS or X-ray crystallography (if crystals are obtainable) resolves structural ambiguities .

Q. What analytical techniques validate its structural integrity and purity?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% by area).
  • FT-IR : Confirm the presence of the cyano group (C≡N stretch ~2240 cm<sup>-1</sup>) and amide carbonyl (C=O stretch ~1650 cm<sup>-1</sup>) .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (C13H19N3O2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Conflicting results (e.g., variable IC50 values in enzyme assays) may arise from differences in assay conditions (pH, temperature) or impurity profiles. To address this:

  • Standardize assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and validate compound purity via HPLC before testing.
  • Comparative studies : Test the compound alongside structurally similar analogs (e.g., 4-cyano-N-(p-tolyl)piperidine-1-carboxamide) to isolate structural determinants of activity .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Evaluate coupling agents like HATU or EDC/HOBt for improved amidation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
  • Process analytics : Monitor intermediates in real-time using inline FT-IR or Raman spectroscopy to identify bottlenecks .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs) based on the compound’s conformationally stable Tg or Ts states .
  • CoMFA/CoMSIA : Develop 3D-QSAR models using analogs’ steric/electrostatic fields to predict affinity and selectivity .

Q. What methodologies resolve stereochemical uncertainties in derivatives?

  • Chiral chromatography : Use a Chiralpak AD-H column with heptane/ethanol (90:10) to separate enantiomers.
  • X-ray crystallography : Determine absolute configuration by growing single crystals in slow-evaporation setups (e.g., methanol/water) .

Q. How do in vitro and in vivo pharmacokinetic profiles correlate, and what factors explain discrepancies?

  • In vitro assays : Measure metabolic stability in liver microsomes (human/rat) to predict clearance rates.
  • In vivo studies : Administer the compound intranasally (e.g., in rabbit models) to assess bioavailability and CNS penetration. Adjust formulations (e.g., PEGylation) to enhance solubility and reduce first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.